Acetonitrile, 2-[1-(4-fluorophenyl)-5-tetrazolylthio]-
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Overview
Description
{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a tetraazole ring, and a sulfanyl methyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE typically involves multiple steps, starting with the preparation of the 4-fluorophenyl derivative This is followed by the formation of the tetraazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The scalability of the synthesis process is crucial for its application in large-scale production, particularly for pharmaceutical or materials science applications.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
{[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- {[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE
- {[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE
- {[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE
Uniqueness
The presence of the fluorophenyl group in {[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL CYANIDE imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H6FN5S |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C9H6FN5S/c10-7-1-3-8(4-2-7)15-9(12-13-14-15)16-6-5-11/h1-4H,6H2 |
InChI Key |
FZZUJYCMEJRBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC#N)F |
Origin of Product |
United States |
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